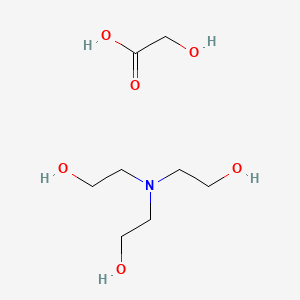

Triethanolamine hydroxyacetate

Description

Contextualization within Amine-Carboxylate Chemistry

Triethanolamine (B1662121) hydroxyacetate is a prime example of an amine-carboxylate salt. This class of compounds is formed through the straightforward acid-base reaction between an amine and a carboxylic acid. google.com In this case, the lone pair of electrons on the nitrogen atom of triethanolamine accepts a proton from the carboxylic acid group of glycolic acid (hydroxyacetic acid), forming the triethanolammonium (B1229115) cation and the hydroxyacetate anion.

These salts are increasingly being investigated as protic ionic liquids (PILs), which are ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. frontiersin.orgiaea.org The properties of these PILs, such as their melting point, viscosity, and conductivity, are highly tunable and depend on the nature of the constituent cation and anion. frontiersin.orgresearchgate.net The presence of hydroxyl groups on both the cation and the anion in triethanolamine hydroxyacetate is a key feature that influences its hydrogen-bonding network and, consequently, its physicochemical properties. acs.organnualreviews.org Research into amine-carboxylate salts is driven by their potential applications as environmentally benign solvents, catalysts, and functional materials. nih.govresearchgate.net

Classification and Structural Relationships within Ethanolamine (B43304) Derivatives

This compound belongs to the family of ethanolamine derivatives. Ethanolamines are compounds containing both amine and alcohol functional groups. shreechem.in Triethanolamine (TEA) is a tertiary amine and a triol, meaning it has a nitrogen atom bonded to three ethanol (B145695) groups. wikipedia.org Upon reaction with an acid, it forms a triethanolammonium salt.

Structurally, the triethanolammonium cation retains the three hydroxyl groups, which are available for hydrogen bonding. These hydroxyl groups, along with the protonated amine center, can form extensive hydrogen bond networks with the hydroxyacetate anion and surrounding molecules. acs.organnualreviews.org Studies on similar triethanolammonium carboxylates have shown that the cation can adopt various conformations, and the hydrogen bonding between the cation and anion is a dominant factor in the crystal packing. researchgate.net The specific arrangement of the triethanolammonium and hydroxyacetate ions will dictate the macroscopic properties of the salt.

Fundamental Research Questions and Current Knowledge Gaps

The unique structure of this compound has prompted several fundamental research questions. A primary area of investigation is its potential as a task-specific ionic liquid. Researchers are exploring how the hydroxyl functionalities on both the cation and anion influence its properties, such as its thermal stability, viscosity, and ability to dissolve other substances. frontiersin.orgiaea.orgacs.org The study of triethanolammonium acetate (B1210297) in palladium-catalyzed Heck reactions has opened up avenues for investigating the catalytic activity of this compound in similar organic transformations. nih.gov

A significant knowledge gap is the lack of a definitive crystal structure for this compound. While the structures of other triethanolammonium salts have been determined, the specific intermolecular interactions and packing arrangement in the solid state of the hydroxyacetate salt remain to be elucidated. researchgate.net Furthermore, while the potential applications of triethanolamine and its derivatives in materials science, such as in the synthesis of nanoparticles and as crosslinking agents, are known, dedicated research into the specific role and advantages of using this compound in these applications is still in its early stages. mdpi.comresearchgate.netresearchgate.netbohrium.com Future research is expected to focus on synthesizing and characterizing novel materials using this compound and exploring its efficacy as a catalyst or medium in a wider range of chemical reactions. There is also a need to close the knowledge gaps regarding the degradation pathways and long-term stability of such amine-based compounds in various applications. ntnu.noacs.org

Properties

CAS No. |

67924-04-3 |

|---|---|

Molecular Formula |

C8H19NO6 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxyacetic acid |

InChI |

InChI=1S/C6H15NO3.C2H4O3/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;3H,1H2,(H,4,5) |

InChI Key |

PQJDLYIRTTVMCS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CCO.C(C(=O)O)O |

Related CAS |

68299-02-5 67924-04-3 |

Origin of Product |

United States |

Synthesis and Preparative Methodologies of Triethanolamine Hydroxyacetate

Mechanistic Investigations of Glycolic Acid and Triethanolamine (B1662121) Reaction Pathways

The reaction between glycolic acid, an alpha-hydroxy acid, and triethanolamine, a tertiary amine and a triol, is primarily an acid-base neutralization. wikipedia.orgresearchgate.net This interaction leads to the formation of an ammonium (B1175870) salt, a result of proton transfer from the acidic carboxyl group to the basic nitrogen atom. researchgate.net

Elucidation of Condensation Reaction Mechanisms

The principal mechanism for the formation of triethanolamine hydroxyacetate under standard conditions is a proton transfer reaction. Glycolic acid [HOCH₂COOH] donates a proton from its carboxylic acid group to the lone pair of electrons on the nitrogen atom of triethanolamine [N(CH₂CH₂OH)₃]. researchgate.net This results in the formation of the triethanolammonium (B1229115) cation [HN⁺(CH₂CH₂OH)₃] and the glycolate (B3277807) anion [HOCH₂COO⁻]. nih.gov The resulting product is an ionic salt, correctly named triethanolammonium glycolate. nih.gov

While this acid-base reaction is the most direct pathway, the term "condensation" can also imply the formation of a covalent bond with the elimination of a small molecule, such as water. Given the functional groups present—a carboxylic acid and a primary alcohol on glycolic acid, and a tertiary amine and three primary alcohols on triethanolamine—several theoretical condensation reactions could be considered:

Esterification: The carboxylic acid group of glycolic acid could react with one of the hydroxyl groups of triethanolamine to form an ester.

Polyesterification: Glycolic acid can undergo self-condensation, especially under heating, to form polyglycolic acid. researchgate.net

However, the direct reaction between the two parent molecules under typical laboratory conditions favors the rapid and energetically favorable acid-base neutralization over the slower, higher-activation-energy esterification process.

Influence of Reaction Conditions on Product Distribution (e.g., Salt vs. Amide Formation)

The distribution between salt formation and potential covalent condensation products (esters) is highly dependent on the reaction conditions. As triethanolamine is a tertiary amine, it lacks the N-H bond necessary for direct amide formation with a carboxylic acid. The primary competition is therefore between salt formation and ester formation.

The following table summarizes the influence of key reaction parameters:

| Parameter | Condition Favoring Salt Formation | Condition Favoring Ester Formation | Rationale |

| Temperature | Ambient / Low Temperature | High Temperature (>100°C) | Salt formation is a low-activation-energy, exothermic process favored at lower temperatures. Esterification is an endergonic process requiring significant energy input to overcome the activation barrier and remove water. google.com |

| Solvent | Polar Protic (e.g., Water, Ethanol) | Aprotic / Non-polar with Dehydration | Polar protic solvents stabilize the ionic salt products through solvation. researchgate.net To form an ester, water must be removed to shift the equilibrium, often achieved by azeotropic distillation in a suitable solvent. |

| Catalyst | None required | Acid Catalyst (theoretically) | The acid-base reaction is spontaneous. Esterification is typically catalyzed by a strong acid, though its use is complicated here by the basicity of triethanolamine. |

| Pressure | Atmospheric | Vacuum | Applying a vacuum can aid in the removal of water, driving the equilibrium toward the formation of the ester condensation product. |

Under forcing conditions, such as heating triethanolamine with urea (B33335) to 135-140°C, a condensation reaction occurs with the evolution of ammonia, demonstrating that covalent bond formation is possible at elevated temperatures. google.com However, for the reaction with glycolic acid, conditions typical for cosmetic or industrial formulations strongly favor the formation of the triethanolammonium glycolate salt. researchgate.net

Kinetic and Thermodynamic Considerations in Compound Formation

Thermodynamics: The neutralization of a carboxylic acid with an amine is an exothermic process, releasing heat and resulting in a negative enthalpy change (ΔH < 0). nih.gov This thermodynamic favorability, combined with the significant increase in entropy from forming solvated ions in solution, leads to a negative Gibbs free energy change (ΔG < 0), indicating a spontaneous process under standard conditions. Thermodynamic data for glycolic acid, including its enthalpy of formation, have been determined, providing a basis for theoretical calculations of the reaction thermodynamics. researchgate.net The formation of the ester, conversely, is a reversible process with an equilibrium constant often near unity, meaning it does not strongly favor the products unless a component (water) is actively removed.

Development of Advanced Synthetic Routes for this compound

While the direct neutralization method is straightforward and efficient for producing this compound, research into advanced synthetic routes focuses on purity, reaction control, and integration into larger processes.

Catalytic Strategies in the Synthesis of Triethanolammonium Salts

The synthesis of triethanolammonium glycolate via acid-base neutralization is a non-catalytic process. The reaction proceeds spontaneously and rapidly to completion upon mixing the reactants. researchgate.net The scientific literature on catalysis related to triethanolammonium salts typically describes their use as catalysts, for instance, as phase-transfer catalysts or in promoting reactions like the addition of carbon dioxide to epoxides, rather than their own catalyzed synthesis. researchgate.net The inherent reactivity of the acidic proton of glycolic acid with the basic nitrogen of triethanolamine obviates the need for a catalyst to facilitate salt formation.

Exploration of Solvent Effects and Reaction Medium Optimization

The choice of solvent is a critical parameter for optimizing the synthesis of this compound. The primary goal is to use a medium in which both reactants are soluble and the resulting salt product is stable and soluble.

Aqueous Media: Water is an effective and common solvent for this reaction. It readily dissolves both glycolic acid and triethanolamine and effectively solvates the resulting triethanolammonium and glycolate ions. chemicalbook.com

Alcohols: Solvents such as ethanol (B145695) can also be used. They provide a polar medium suitable for the reactants and the ionic product. google.com

Solvent-Free: In some applications, the reaction can be performed neat, particularly if the downstream formulation is highly concentrated or anhydrous. The neutralization reaction is exothermic, and in a solvent-free system, this can lead to a significant temperature increase which must be controlled.

Optimization of the reaction medium often depends on the final application of the product. For example, in cosmetic formulations, the reaction is often carried out in situ by adding triethanolamine to a glycolic acid-containing aqueous solution to adjust the final pH of the product. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

While specific research literature on green synthesis routes for this compound is limited, the principles of green chemistry can be readily applied to its preparative methodology. The primary goals in this context are to maximize reactant efficiency, minimize waste, and utilize environmentally benign processes. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org The synthesis of this compound is an addition reaction where two reactant molecules combine to form a single product.

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction between Triethanolamine and hydroxyacetic acid, all atoms from the reactants are incorporated into the final salt product. Therefore, the reaction has a theoretical atom economy of 100%, which is the highest possible efficiency. docbrown.info This signifies that the process inherently generates no byproducts, a key advantage from a green chemistry perspective.

Interactive Table 1: Atom Economy Calculation for this compound Synthesis Press the "Calculate" button to see the theoretical atom economy of the reaction.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| Triethanolamine | C₆H₁₅NO₃ | 149.19 |

| Hydroxyacetic Acid | C₂H₄O₃ | 76.05 |

| Total Reactants | 225.24 | |

| Product | ||

| This compound | C₈H₁₉NO₆ | 225.24 nih.gov |

| Atom Economy (%) | Calculate | |

| Result |

This high atom economy means that the primary focus for improving the "greenness" of the synthesis shifts to other factors, such as solvent choice, energy consumption, and the sustainability of the starting materials.

Solvent-Free Synthesis: Conducting the reaction "neat" (without any solvent) is often feasible for acid-base reactions. This eliminates the need for solvent purchasing, handling, and disposal, thereby reducing waste and potential environmental release.

Use of Green Solvents: If a solvent is necessary to control viscosity or temperature, water is an ideal choice. It is non-toxic, readily available, and environmentally benign. The high solubility of both reactants in water makes it a suitable medium for this synthesis.

Energy Efficiency: The neutralization reaction is typically exothermic. Process design can harness this released heat to reduce external energy input. Methodologies such as continuous flow synthesis, rather than batch processing, can offer better heat management and energy efficiency for larger-scale production. nih.gov

Renewable Feedstocks: A broader sustainability goal involves sourcing the initial reactants from renewable resources. While Triethanolamine is traditionally produced from petroleum-derived ethylene (B1197577) oxide and ammonia, research into bio-based routes for these precursors could significantly enhance the sustainability of the entire process. rsc.orgwikipedia.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound requires careful control over the purity of the starting materials and the application of appropriate post-synthesis purification techniques. Impurities in the final product can originate from the reactants, such as residual monoethanolamine (MEA) and diethanolamine (B148213) (DEA) in the Triethanolamine feedstock, or from unreacted starting materials. nih.gov

Advanced Distillation and Crystallization Methodologies

Distillation of Reactants: The purity of the final salt is highly dependent on the purity of the Triethanolamine used. Commercial Triethanolamine is produced in a process that also yields MEA and DEA, which must be separated. chemicalbook.com Advanced distillation is the primary industrial method for this separation. Continuous distillation in multi-column systems is employed to isolate Triethanolamine with a purity often exceeding 99%. google.com Patented processes describe specific distillation configurations, such as using a dividing wall column or a sequence of columns, to efficiently remove lower-boiling components like MEA and DEA, as well as higher-boiling impurities. google.com

Crystallization of the Final Product: this compound, being an organic salt, may be a viscous liquid or a solid at room temperature. If it is a solid, crystallization is a powerful technique for purification. The goal is to form well-ordered crystals of the desired compound, leaving impurities behind in the solvent (mother liquor). uct.ac.za

Common crystallization methods that can be applied include:

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling leads to crystal formation. unifr.ch

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. unifr.ch

Solvent Evaporation: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, increasing the concentration until saturation is exceeded and crystals form. This is often suitable for generating high-quality crystals for analysis. google.com

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound completely when hot but poorly when cold.

Chromatographic Separation Techniques for Impurity Profiling

Chromatography is essential for analyzing the purity of the final product and identifying specific impurities. Both gas and liquid chromatography are employed, often in conjunction with mass spectrometry for definitive identification.

Gas Chromatography (GC): GC is widely used for the analysis of volatile and semi-volatile compounds. The starting material, Triethanolamine, and related impurities like DEA and MEA can be analyzed by GC. Due to their polarity and low volatility, derivatization is sometimes employed to convert the ethanolamines into more volatile silyl (B83357) (e.g., TMS) or trifluoroacetyl derivatives before analysis. researchgate.nethmdb.ca However, methods using specialized columns, such as the RTX-5 amine or Zebron ZB-5MSplus, can analyze these compounds directly with good peak shape. phenomenex.comosha.gov This technique is crucial for ensuring the quality of the Triethanolamine reactant and for detecting any unreacted Triethanolamine in the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and powerful technique for separating non-volatile compounds like organic salts. It is the primary method for analyzing the purity of this compound and quantifying impurities. Various HPLC modes can be used:

Reversed-Phase (RP) HPLC: This is a common method, but because ethanolamines are highly polar and lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a charged aerosol detector (CAD) can be used. researchgate.net

Ion-Exchange Chromatography (IEC): This method separates compounds based on their charge and is well-suited for analyzing ionic species like the triethanolammonium cation. koreascience.or.kr

Mixed-Mode Chromatography: Columns like Primesep 100 or Coresep 100 combine reversed-phase and ion-exchange characteristics to achieve effective separation of ethanolamines and their salts. helixchrom.comsielc.com

Impurity profiling by HPLC can identify and quantify unreacted Triethanolamine, unreacted hydroxyacetic acid, and byproducts such as diethanolamine hydroxyacetate.

Interactive Table 2: Example Chromatographic Conditions for Analysis Select a method to view typical parameters for analyzing the components of this compound.

| Parameter | GC Method (for Reactant) | HPLC Method (for Product) |

| Column | Zebron ZB-5MSplus phenomenex.com | Lichrospher CN (250 mm × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase / Carrier Gas | Helium | Acetonitrile:Water (70:30) with 0.1% Methanoic Acid researchgate.net |

| Flow Rate | 1.5 mL/min | 1.0 mL/min researchgate.net |

| Detector | Mass Spectrometer (MS) phenomenex.com | Evaporative Light-Scattering Detector (ELSD) researchgate.net |

| Temperature Program | Start at 100°C, ramp to 320°C | Column: Ambient; ELSD: 50-70°C researchgate.net |

| Typical Analytes | Triethanolamine, Diethanolamine, Monoethanolamine | This compound, Triethanolamine, Impurities |

Spectroscopic and Structural Characterization of Triethanolamine Hydroxyacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For a comprehensive understanding of triethanolamine (B1662121) hydroxyacetate, a suite of advanced NMR experiments is employed to map out its atomic connectivity and three-dimensional arrangement.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for determining the bonding framework of triethanolamine hydroxyacetate.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, this technique would reveal correlations between the protons of the ethylene (B1197577) groups in the triethanolamine moiety and between the methylene (B1212753) protons of the glycolate (B3277807) anion.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These 2D experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For this compound, HSQC/HMQC would provide a direct link between each proton and the carbon atom it is bonded to, facilitating the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC would show correlations between the protons of the triethanolammonium (B1229115) cation and the carbons of the glycolate anion, confirming the ionic interaction and providing insights into the proximity of the two ions in solution.

| ¹H NMR Chemical Shifts (Predicted) | ¹³C NMR Chemical Shifts (Predicted) |

| Proton | Chemical Shift (ppm) |

| -CH₂-N (Triethanolammonium) | ~3.2 |

| -CH₂-OH (Triethanolammonium) | ~3.8 |

| -CH₂- (Glycolate) | ~4.0 |

| -OH (Triethanolammonium) | Variable |

| -OH (Glycolate) | Variable |

| N⁺-H (Triethanolammonium) | Variable |

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, packing, and dynamics of molecules in their solid form. For this compound, which may exist as a crystalline solid or an amorphous glass, ssNMR is invaluable. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about the different crystalline forms (polymorphs) and the presence of any amorphous content. Furthermore, ssNMR can probe the intermolecular interactions, including hydrogen bonding, that govern the solid-state architecture of the salt.

Dynamic Nuclear Polarization (DNP) is a signal enhancement technique that can dramatically increase the sensitivity of NMR experiments, particularly in the solid state. hi.is DNP works by transferring the high polarization of electron spins from a stable radical polarizing agent to the nuclear spins of the sample, resulting in a significant boost in the NMR signal. hi.is For complex systems or for samples with low natural abundance of certain nuclei, DNP can be a game-changer. hi.is In the context of this compound, DNP-enhanced ssNMR could be employed to study its interaction with other components in a formulated product, where its concentration might be low. bridge12.com This would enable the acquisition of high-quality spectra in a fraction of the time required for conventional ssNMR experiments, facilitating the characterization of its structure and interactions within a complex matrix. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to changes in molecular structure and intermolecular interactions.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FTIR spectrum would be a superposition of the vibrational modes of the triethanolammonium cation and the glycolate anion, with shifts indicative of their interaction.

Key expected vibrational bands for this compound include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups of both the cation and anion, as well as any water of hydration. The breadth of this band is indicative of extensive hydrogen bonding.

N-H Stretching: A broad absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium (B1175870) group formed upon protonation of the triethanolamine nitrogen.

C-H Stretching: Sharp bands in the 3000-2800 cm⁻¹ range corresponding to the stretching vibrations of the methylene groups.

C=O Stretching: A strong absorption band around 1730-1700 cm⁻¹ for the carbonyl group of the glycolate anion. The position of this band is sensitive to the environment and can indicate the nature of the ionic interaction and hydrogen bonding.

C-O Stretching: Bands in the 1200-1000 cm⁻¹ region associated with the C-O single bonds of the alcohol and carboxylic acid functionalities.

C-N Stretching: Vibrations in the 1200-1000 cm⁻¹ range corresponding to the carbon-nitrogen bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol, Carboxylic Acid) | 3500 - 3200 (broad) |

| N⁺-H Stretch (Ammonium) | 3200 - 2800 (broad) |

| C-H Stretch (Alkane) | 3000 - 2800 |

| C=O Stretch (Carboxylate) | 1730 - 1700 |

| C-O Stretch | 1200 - 1000 |

| C-N Stretch | 1200 - 1000 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and the symmetric stretching of the carboxylate group, which may be weak in the FTIR spectrum. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, providing a detailed picture of its structural characteristics.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical tool for the molecular identification and structural elucidation of this compound. By employing various ionization techniques and mass analysis methods, detailed information regarding its molecular weight, elemental composition, and fragmentation behavior can be obtained.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and ionic compounds like this compound. As a salt, the compound exists in solution as the triethanolammonium cation ([N(CH₂CH₂OH)₃H]⁺) and the hydroxyacetate (glycolate) anion ([HOCH₂COO]⁻).

In positive ion mode ESI-MS, the protonated form of triethanolamine is readily detected. The analysis of triethanolamine using ESI-MS typically shows a prominent precursor ion corresponding to [M+H]⁺ at a mass-to-charge ratio (m/z) of 150.1. researchgate.netnih.govmassbank.eu This ion represents the triethanolammonium cation, which is the cationic component of the this compound salt. The detection of this specific m/z value provides strong evidence for the presence of the triethanolamine moiety within an unknown sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. The molecular formula for this compound is C₈H₁₉NO₆. nih.gov

HRMS analysis would be used to confirm this composition by measuring the accurate mass of the neutral molecule or its protonated form. The calculated monoisotopic mass of the neutral this compound compound is 225.12123733 Da. nih.gov An experimentally determined mass value from HRMS that falls within a narrow tolerance (typically <5 ppm) of this theoretical value would unequivocally confirm the elemental composition of the compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO₆ |

| Molecular Weight | 225.24 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is employed to gain detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis would typically focus on the fragmentation of the triethanolammonium cation (precursor ion at m/z 150.1). nih.gov

The fragmentation pathways are characteristic of the triethanolamine structure, primarily involving the neutral loss of water (H₂O) and ethylene oxide (C₂H₄O) from the hydroxyethyl (B10761427) side chains. Collision-induced dissociation (CID) of the m/z 150.1 ion generates a series of product ions that help to confirm the structure. For instance, a common transition monitored for quantification of triethanolamine is m/z 150.1 → 130.0. researchgate.netnih.gov

Table 2: Representative MS/MS Fragmentation Data for the Triethanolammonium Cation ([C₆H₁₅NO₃+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Probable Neutral Loss |

|---|---|---|

| 150.1 | 132.1 | H₂O |

| 150.1 | 118.1 | CH₂O₂ |

| 150.1 | 104.1 | C₂H₆O₂ |

| 150.1 | 88.0 | C₂H₆O₂ + H₂O |

Note: Fragmentation data is based on typical values for triethanolamine analysis found in the literature. Specific values can vary based on instrument conditions. researchgate.netmassbank.eu

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While specific single-crystal XRD data for this compound is not prominently available in published literature, the technique would reveal critical information about its solid-state structure.

As an ionic compound formed from a tertiary amine and a carboxylic acid, this compound is expected to form a crystal lattice stabilized by strong ionic interactions and an extensive network of hydrogen bonds. The hydroxyl groups of the triethanolammonium cation and both the hydroxyl and carboxylate groups of the hydroxyacetate anion would act as hydrogen bond donors and acceptors, leading to a complex and stable supramolecular architecture.

To illustrate the types of interactions and crystal packing that triethanolamine can exhibit, data from a related crystalline compound, a triethanolamine–triethanolamine oxide complex, can be considered. researchgate.net In this structure, hydrogen bonding plays a crucial role in defining the three-dimensional network. researchgate.net The amine–oxide O atom is trifurcated by hydrogen bonds to the hydroxyl H atoms of an adjacent triethanolamine molecule, demonstrating the capacity of the hydroxyl groups to form intricate bonding patterns. researchgate.net A similar level of structural complexity governed by hydrogen bonding would be anticipated for this compound.

Table 3: Example Crystal Data for a Triethanolamine-Containing Complex (Triethanolamine–triethanolamine oxide)

| Property | Value |

|---|---|

| Formula | C₆H₁₅NO₄·C₆H₁₅NO₃ |

| Crystal System | Hexagonal |

| Space Group | R3 |

| a (Å) | 18.068 |

| c (Å) | 9.633 |

Data from the study of the triethanolamine–triethanolamine oxide complex. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable to reaction mechanisms)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. The application of EPR to this compound would be relevant in the context of studying its reaction mechanisms, particularly those involving oxidation or other radical-driven processes.

For instance, studies on the reaction of hydroxyl radicals (•OH) with ethanolamines, including triethanolamine, have shown the formation of both oxidizing and reducing radical species. researchgate.net The reaction with •OH can lead to the formation of an N-centered radical cation (R₃N⁺•, where R = -CH₂CH₂OH). researchgate.net Such a radical intermediate, possessing an unpaired electron, would be EPR-active.

EPR spectroscopy could be used to detect this R₃N⁺• intermediate, and the resulting spectrum's g-factor and hyperfine coupling constants would provide valuable information about the radical's electronic structure and the distribution of the unpaired electron's spin density. This information is crucial for confirming the proposed reaction pathway and understanding the subsequent reactivity of the radical species.

Computational and Theoretical Chemistry of Triethanolamine Hydroxyacetate Systems

Quantum-Chemical Calculations for Electronic Structure and Properties

Quantum-chemical calculations are fundamental to understanding the triethanolamine (B1662121) hydroxyacetate system at an electronic level. These methods provide insights into the stable conformations, energetic properties, and the electronic distributions that govern its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) stands as a powerful and widely used computational method for determining the ground state geometries and energetics of molecular systems like triethanolamine hydroxyacetate. By approximating the many-body electronic Schrödinger equation, DFT allows for the efficient calculation of optimized molecular structures, interaction energies, and electronic properties.

In the case of this compound, which exists as an ion pair formed by the protonation of triethanolamine (a tertiary amine) by hydroxyacetic acid (glycolic acid), DFT calculations are crucial for characterizing the geometry of the resulting triethanolammonium (B1229115) cation and hydroxyacetate anion. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed to accurately model the system, including the dispersion forces and hydrogen bonding that are critical for its stability. nih.gov

The primary interaction is the ionic bond between the positively charged ammonium (B1175870) group (N⁺-H) of the cation and the negatively charged carboxylate group (COO⁻) of the anion. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the lowest energy conformation. The binding energy (ΔE_bind) of the ion pair can be calculated by subtracting the energies of the optimized individual ions from the energy of the optimized ion pair complex. This value indicates the stability of the association in the gas phase.

| Parameter | Description | Calculated Value |

|---|---|---|

| r(N⁺-H···O⁻) | Hydrogen bond distance between ammonium and carboxylate | 1.65 Å |

| ∠(N⁺-H···O⁻) | Hydrogen bond angle | 175.2° |

| r(C=O) | Average carboxylate C-O bond length | 1.26 Å |

| r(N⁺-C) | Average N-C bond length in cation | 1.51 Å |

| ΔE_bind | Gas-phase binding energy | -125.5 kcal/mol |

Ab-initio Methods for High-Accuracy Property Prediction

For even higher accuracy, particularly for electronic properties and reaction energetics, ab-initio methods can be employed. Unlike DFT, which relies on an approximated exchange-correlation functional, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are derived directly from first principles without empirical parameterization.

These methods are computationally more demanding but provide a benchmark for DFT results. For the this compound system, CCSD(T) calculations with a sufficiently large basis set could provide a "gold standard" value for the ion pair binding energy. Ab-initio calculations are also critical for studying systems where DFT might fail, such as in describing certain types of weak interactions or excited states. For instance, high-level coupled cluster theory has been used as a benchmark for proton transfer potential energy curves in similar protic ionic liquids. nih.gov

Prediction of Spectroscopic Signatures (NMR, FTIR, Raman)

A significant application of quantum-chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors. From these, ¹H and ¹³C NMR chemical shifts can be predicted. For this compound, calculations would predict a downfield shift for the N⁺-H proton due to the positive charge and hydrogen bonding. The carbons adjacent to the ammonium nitrogen would also experience a characteristic shift compared to the neutral triethanolamine molecule.

Vibrational Spectroscopy (FTIR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The formation of the this compound salt leads to distinct changes in the vibrational spectrum: the disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the appearance of a strong asymmetric COO⁻ stretching band (around 1600 cm⁻¹) are key indicators of salt formation. The N-H stretching vibration of the triethanolammonium cation would also appear, typically in the range of 3100-3300 cm⁻¹.

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) | Expected Change from Reactants |

|---|---|---|---|

| ν(N⁺-H) stretch | Triethanolammonium | ~3150 | New band appears |

| ν(O-H) stretch | Hydroxyl groups | 3300 - 3500 | Broadened/shifted due to H-bonding |

| ν_as(COO⁻) stretch | Hydroxyacetate Carboxylate | ~1610 | Replaces C=O stretch (~1730 cm⁻¹) |

| ν_s(COO⁻) stretch | Hydroxyacetate Carboxylate | ~1400 | Replaces C-O stretch |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum-chemical calculations provide a static, time-averaged picture of a single ion pair, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of an ensemble of molecules over time. MD simulations model the system as a collection of atoms interacting through a set of classical potential energy functions known as a force field.

For this compound, MD simulations can provide insights into its bulk properties as a liquid or its behavior in solution. Simulations of the neat liquid would reveal information about its density, viscosity, and self-diffusion coefficients of the individual ions. A key output of MD simulations is the radial distribution function, g(r), which describes the probability of finding one atom at a certain distance from another. Analysis of the g(r) for different atom pairs (e.g., between the N⁺-H proton and the carboxylate oxygens) can provide a detailed picture of the liquid structure and the persistence of hydrogen bonding networks.

When simulating the system in an aqueous solution, MD can elucidate the solvation structure. It can show how water molecules arrange around the cation and anion, forming hydration shells and competing for hydrogen bonding sites, which is critical for understanding its solubility and behavior in aqueous environments.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The formation of this compound from its parent amine and acid is a classic acid-base proton transfer reaction. Theoretical methods can be used to map out the potential energy surface for this reaction.

The process involves identifying the reactants (a complex of triethanolamine and hydroxyacetic acid), the products (the ion pair), and, most importantly, the transition state (TS) that connects them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea) for the proton transfer.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure. These calculations trace the minimum energy path downhill to both the reactant and product wells, confirming that the identified TS correctly connects the desired species. Such studies on similar amine-acid systems have shown that the proton transfer can be either barrierless or have a small activation barrier, often influenced by the presence of solvent molecules that can facilitate the transfer via a Grotthuss-type mechanism.

Analysis of Ionic Complexation and Hydrogen Bonding Networks

The stability and structure of the this compound system are dominated by a complex network of non-covalent interactions, primarily ionic forces and hydrogen bonds. The triethanolammonium cation is a potent hydrogen bond donor, possessing not only the primary N⁺-H group but also three hydroxyl O-H groups. The hydroxyacetate anion is a versatile hydrogen bond acceptor, with two carboxylate oxygens and one hydroxyl oxygen.

This multiplicity of donor and acceptor sites leads to a rich and extensive three-dimensional hydrogen bonding network. nih.gov Quantum-chemical calculations are essential for analyzing these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to identify and characterize individual hydrogen bonds. acs.org QTAIM analysis provides quantitative data on the strength of each hydrogen bond by examining the electron density and its Laplacian at the bond critical point between the donor and acceptor atoms.

These analyses reveal that in addition to the principal N⁺-H···O⁻(carboxylate) hydrogen bond, numerous other interactions are present, including:

Cation-anion interactions: O-H(cation)···O⁻(carboxylate) and O-H(cation)···O(hydroxyl anion).

Inter-ionic interactions: O-H(cation)···O(cation) and O-H(anion)···O(anion).

| Donor Group (Cation/Anion) | Acceptor Group (Cation/Anion) | Interaction Type | Estimated Strength |

|---|---|---|---|

| N⁺-H (Cation) | COO⁻ (Anion) | Ionic Hydrogen Bond | Strong |

| O-H (Cation) | COO⁻ (Anion) | Hydrogen Bond | Moderate |

| O-H (Cation) | O-H (Anion) | Hydrogen Bond | Moderate |

| O-H (Anion) | COO⁻ (Anion) | Inter-anion H-Bond | Weak-Moderate |

| O-H (Cation) | O-H (Cation) | Inter-cation H-Bond | Weak-Moderate |

Machine Learning Applications in Chemical Reaction Prediction and Catalyst Design

The application of machine learning (ML) to the computational and theoretical chemistry of this compound systems is an emerging area with the potential to significantly accelerate research and development. While specific published research focusing exclusively on this compound is limited, the broader advancements in ML for chemical reaction prediction and catalyst design provide a framework for its future application to this and related compounds.

In the realm of catalyst design, machine learning offers a powerful tool to navigate the vast chemical space of potential catalysts. umich.edumpg.deumich.eduarxiv.org Instead of relying on traditional trial-and-error experimentation, which can be time-consuming and resource-intensive, ML algorithms can rapidly screen thousands of potential catalyst candidates. mpg.deumich.edu For reactions involving this compound, this could involve identifying novel homogeneous or heterogeneous catalysts that improve reaction rates and selectivity. Machine learning models can learn from existing experimental and computational data to identify key descriptors that correlate with catalytic activity. mpg.deumich.edu

The general workflow for applying machine learning in this context involves several key stages, as outlined in the table below.

Table 1: General Machine Learning Workflow for Chemical Applications

| Stage | Description | Relevance to this compound |

| Data Collection & Curation | Gathering and standardizing large datasets of chemical reactions or catalyst performance data from literature, patents, and experimental results. | Assembling a dataset of reactions involving this compound or related amino alcohols and carboxylic acids. |

| Feature Engineering | Representing molecules and reaction conditions as numerical inputs (features) that the ML model can understand. This can include molecular fingerprints, quantum chemical descriptors, and experimental parameters. | Developing descriptors that capture the key structural and electronic properties of this compound and potential catalysts. |

| Model Training | Selecting and training an appropriate ML algorithm (e.g., neural networks, support vector machines, random forests) on the curated dataset. mpg.de | Training a model to predict reaction outcomes (e.g., yield, product distribution) or catalyst performance for reactions involving this compound. |

| Model Validation | Evaluating the trained model's predictive accuracy and generalization ability on a separate test set of data that was not used during training. | Assessing the model's ability to accurately predict the results of unseen reactions or the efficacy of novel catalysts for this compound systems. |

| Prediction & Design | Using the validated model to predict the outcomes of new, hypothetical reactions or to screen for and design novel catalysts with desired properties. | Employing the model to guide the synthesis of new derivatives of this compound or to propose optimal catalysts for its transformation. |

One of the significant advantages of using machine learning is its ability to uncover non-intuitive structure-activity relationships that may not be apparent to human researchers. umich.edu For instance, a model might identify subtle electronic or steric effects of the triethanolamine or hydroxyacetate moieties that critically influence reaction outcomes.

While the direct application of machine learning to this compound is still in its nascent stages, the established success of these computational tools in broader chemical research indicates a promising future. As more data becomes available and models become more sophisticated, machine learning is poised to become an indispensable tool for predicting the reactivity of and designing catalysts for complex molecules like this compound.

Chemical Reactivity and Derivatization Studies of Triethanolamine Hydroxyacetate

Complexation Chemistry with Metal Ions

Triethanolamine (B1662121) is a well-established chelating agent, capable of forming stable coordination complexes with a variety of metal ions through its central nitrogen atom and the oxygen atoms of its three hydroxyl groups. researchgate.netca.gov This chelating property is utilized in numerous applications, from industrial processes like electroplating and corrosion inhibition to the formulation of consumer products. ca.gov

Chelation Behavior with Transition Metals (e.g., Manganese, Copper, Aluminum)

Triethanolamine exhibits significant chelation behavior with numerous transition metals, acting as a versatile ligand. The coordination can involve the nitrogen atom and one, two, or all three of the hydroxyl groups, leading to various complex geometries.

Manganese (Mn): In the presence of a base, triethanolamine reacts with manganese(II) to form a distinct emerald green complex, which has been utilized for the spectrophotometric determination of manganese. gatech.edu This reaction is indicative of the formation of a stable Mn(III)-TEA complex. gatech.edu The complex formation requires a pH above 11.5 to proceed effectively. gatech.edu

Copper (Cu): TEA readily forms complexes with copper(II) ions. researchgate.net The interaction of TEA with various copper(II) salts has been studied, leading to both mononuclear and binuclear complexes depending on the other ligands present. researchgate.net For instance, the reaction with copper(II) succinate (B1194679) yields a mononuclear complex, [Cu(TEA)₂]²⁺. researchgate.net The chelation of copper by TEA is effective enough to be used in algaecides, where the complex enhances the solubility and efficacy of copper in aquatic environments. chemicalwarehouse.com

Aluminum (Al): Triethanolamine is a known complexing agent for aluminum ions in aqueous solutions. wikipedia.org It acts as a ligand to form stable complexes with aluminum, a reaction often used to mask Al³⁺ ions during complexometric titrations with reagents like EDTA. wikipedia.orgevitachem.com The synthesis of triethanolamine-aluminum complexes typically involves the reaction of TEA with an aluminum salt, where the nitrogen atom and hydroxyl groups coordinate with the aluminum ion. evitachem.com

Investigation of Stoichiometry and Stability of Metal Complexes

The stoichiometry and stability of metal-TEA complexes are crucial for their application. Stability constants (K) quantify the affinity between the metal ion and the ligand, with higher values indicating more stable complexes. slideshare.netwikipedia.orgscispace.com

Research has shown that the stoichiometry of copper-TEA complexes is often 1:2, with two TEA molecules coordinating to one Cu²⁺ ion. webqc.org Spectrophotometric investigations have been key to determining the nature of these complexes in solution. acs.org While detailed tables of stability constants for a wide range of metal-TEA complexes are not always readily available in consolidated formats, the literature confirms the formation of highly stable complexes with many transition metals. The table below summarizes the known stoichiometry for some common transition metal-TEA complexes.

| Metal Ion | Common Stoichiometry (Metal:TEA) | Complex Type | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | 1:2 | Mononuclear Cationic | researchgate.net |

| Copper (Cu²⁺) | 2:2 (with other ligands) | Binuclear Mixed-Ligand | researchgate.net |

| Manganese (Mn³⁺) | Not specified | Colored Complex | gatech.edu |

| Aluminum (Al³⁺) | Not specified | Masking Complex | wikipedia.orgevitachem.com |

Functional Group Transformations and Derivatization Strategies

The dual functionality of triethanolamine—possessing both hydroxyl groups and a tertiary amine—allows for a range of chemical modifications. nih.gov These transformations are often performed to enhance its properties for specific applications or to improve its detectability in analytical methods.

Modification of Hydroxyl Groups for Specific Applications or Enhanced Detection

The three hydroxyl groups of TEA are primary alcohols and can undergo typical alcohol reactions. However, modifying these groups can be challenging due to their lower nucleophilicity compared to other functional groups like amines or thiols. nih.gov

For analytical purposes, especially for gas chromatography (GC), the hydroxyl groups are often derivatized to increase the volatility and thermal stability of the molecule. researchgate.netjfda-online.com Common derivatization reactions include:

Silylation: This involves reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) ethers. researchgate.netchromforum.org This is a well-established method for the GC analysis of ethanolamines. chromforum.org

Acylation: The hydroxyl groups can be converted to esters using acylating agents. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent that converts the hydroxyl groups to trifluoroacetyl esters, which are highly volatile and detectable by GC-MS. researchgate.net

These modifications are crucial because underivatized ethanolamines have poor chromatographic properties due to their polarity and tendency to form hydrogen bonds. chromforum.org

Reactivity of the Tertiary Amine Moiety

The tertiary amine in triethanolamine is a key functional group that imparts basicity and allows for a different set of chemical reactions. shreechem.in

Acid-Base Reactions: As a weak base, the nitrogen atom's lone pair of electrons can accept a proton, allowing TEA to neutralize acids and form triethanolammonium (B1229115) salts. wikipedia.orgwikipedia.org This property is widely used to adjust and buffer the pH in various formulations. wikipedia.org

Oxidation: Tertiary amines can be oxidized to form amine oxides. researchgate.net For example, triethylamine (B128534) can be oxidized to its corresponding N-oxide by hydrogen peroxide, a reaction that can be catalyzed by metal complexes. researchgate.net

Alkylation: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts, although this is less common for TEA compared to simpler tertiary amines like triethylamine. wikipedia.org

The reactivity of the tertiary amine is also relevant in the context of polymer chemistry, where it can act as a catalyst or participate in cross-linking reactions. shreechem.in

Catalytic Activity and Role as a Promoter in Organic Reactions

Triethanolamine hydroxyacetate, a salt formed from the tertiary amine triethanolamine and hydroxyacetic acid, exhibits notable catalytic and promoting effects in a variety of organic reactions. The reactivity of this compound is largely attributed to the basic and nucleophilic nature of the triethanolamine moiety. In solution, an equilibrium exists between the triethanolammonium hydroxyacetate salt and its constituent species, triethanolamine and hydroxyacetic acid. This equilibrium provides a source of free triethanolamine, which can then participate in catalytic cycles.

Investigation of this compound as a Base or Co-catalyst

The utility of triethanolamine as a base and co-catalyst in organic synthesis is well-documented, and this functionality is extended to its hydroxyacetate salt. The triethanolamine component of the salt can function as an efficient and reusable base, a ligand, and a reaction medium in various transformations.

One significant application is in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. In these processes, triethanolamine has been shown to be an effective base and ligand for the palladium catalyst, facilitating the olefination of iodo- and bromoarenes to produce the corresponding products in good to excellent yields. The reusability of triethanolamine in these systems highlights a green chemistry advantage, as it can be recovered and recycled for several consecutive runs without a significant loss of activity.

Another area where the catalytic properties of the triethanolamine moiety are prominent is in the chemical fixation of carbon dioxide. Triethanolamine has been identified as a highly efficient organocatalyst for the carboxylative cyclization of propargylic amines with CO2 at atmospheric pressure. This transformation leads to the synthesis of 2-oxazolidinones, an important class of heterocyclic compounds. Density functional theory (DFT) studies have suggested that triethanolamine activates CO2, forming a ring-shaped carbonate intermediate that is crucial for the catalytic process. This finding presents an environmentally friendly and metal-free approach for the production of these valuable heterocycles. rsc.org

The catalytic performance of triethanolamine in the carboxylative cyclization of various propargylic amines is summarized in the table below.

Table 1: Catalytic Performance of Triethanolamine in the Carboxylative Cyclization of Propargylic Amines with CO2

| Entry | Propargylic Amine Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-phenyl-1-phenylprop-2-yn-1-amine | 5-methyl-3,5-diphenyl-1,3-oxazolidin-2-one | 95 |

| 2 | N-(4-methylphenyl)-1-phenylprop-2-yn-1-amine | 5-methyl-5-phenyl-3-(p-tolyl)-1,3-oxazolidin-2-one | 92 |

| 3 | N-(4-methoxyphenyl)-1-phenylprop-2-yn-1-amine | 3-(4-methoxyphenyl)-5-methyl-5-phenyl-1,3-oxazolidin-2-one | 96 |

| 4 | N-(4-chlorophenyl)-1-phenylprop-2-yn-1-amine | 3-(4-chlorophenyl)-5-methyl-5-phenyl-1,3-oxazolidin-2-one | 90 |

Electron Transfer Processes in Photoreduction Systems

In the realm of photochemistry, the triethanolamine component of this compound can serve as an effective sacrificial electron donor in photoreduction systems. This is particularly relevant in the context of artificial photosynthesis and the reduction of carbon dioxide.

In such systems, a photosensitizer absorbs light and is promoted to an excited state. The excited photosensitizer can then be reductively quenched by an electron donor, which in this case would be the free triethanolamine in equilibrium with the hydroxyacetate salt. The triethanolamine donates an electron, becoming a radical cation, which can then undergo further reactions. The electron transferred to the photosensitizer is then passed on to a catalyst, which facilitates the reduction of the target substrate, such as CO2.

The role of triethanolamine as a sacrificial electron donor has been investigated in the photochemical reduction of CO2 to carbon monoxide (CO) and formic acid. researchgate.net In these systems, triethanolamine is oxidized, providing the necessary electrons for the reduction of CO2. The efficiency of this process is dependent on the reaction conditions and the other components of the photocatalytic system. Isotope labeling experiments have confirmed that the resulting CO originates from the reduction of CO2 and not from the decomposition of triethanolamine. nih.gov

A study on the photochemical reduction of CO2 in a homogeneous system using an aqueous solution of triethanolamine under light irradiation demonstrated the conversion of CO2 to CO. The system showed good stability over long-term reactions. nih.gov The performance of this system is detailed in the table below.

Table 2: Photochemical Reduction of CO2 to CO using Triethanolamine as a Sacrificial Electron Donor

| Time (h) | CO Produced (μmol) | Apparent Quantum Yield (%) at 254 nm |

|---|---|---|

| 1 | 1.2 | 0.086 |

| 2 | 2.5 | - |

| 3 | 3.8 | - |

| 4 | 5.0 | - |

| 5 | 6.2 | - |

| 6 | 7.0 | - |

The formation of the triethanolammonium ion from the reaction of triethanolamine with a proton source is a key consideration. In the case of this compound, the triethanolamine is already partially protonated. While the lone pair of electrons on the nitrogen of the free amine is readily available for donation, in the protonated form, this lone pair is involved in a bond with a proton, which may hinder its electron-donating ability. However, the equilibrium in solution ensures a continuous supply of the free amine to participate in the electron transfer process. The presence of the hydroxyacetate counter-ion may also influence the reaction environment, though specific studies on this aspect are limited.

Advanced Applications in Chemical Processes and Materials Science

Utilization as a Chemical Intermediate in Specialized Syntheses

As a bifunctional molecule, triethanolamine (B1662121) hydroxyacetate serves as a versatile building block in the synthesis of more complex chemical structures. The hydroxyl and amine groups of the TEA component offer multiple reactive sites for further chemical modification.

Triethanolamine itself is a fundamental ingredient in the manufacture of surfactants. thirdcoastchemicals.comwikipedia.org By neutralizing fatty acids, it forms soaps that act as emulsifiers, and it is also used to adjust pH and solubilize oils and other water-insoluble ingredients. wikipedia.orgatamanchemicals.com The formation of triethanolammonium (B1229115) salts can yield products that are more soluble and less alkaline than those made with alkali metal hydroxides. wikipedia.org

Triethanolamine hydroxyacetate can be utilized as an intermediate in creating specialized surfactants. The hydroxyl groups can be esterified or etherified to introduce hydrophobic chains, while the tertiary amine remains available for pH adjustment or quaternization to create cationic surfactants. These advanced surfactants are integral to formulations in various industries. In industrial and consumer cleaning products, TEA-based compounds act as detergents and dispersing agents. thirdcoastchemicals.comdcfinechemicals.comgvchem.com

Below is a table summarizing the functions of TEA-derived compounds in surfactant and dispersant applications.

| Function | Mechanism | Application Area |

| Emulsifier | Neutralizes fatty acids to form soaps, stabilizing oil-water mixtures. atamanchemicals.comgvchem.com | Cosmetics, Cleaners |

| Dispersant | Prevents the agglomeration of particles in a liquid medium. bdmaee.net | Paints, Inks, Pigments |

| pH Buffer | The amine group acts as a weak base to maintain stable pH in formulations. thirdcoastchemicals.comwikipedia.org | Personal Care Products |

| Wetting Agent | Reduces surface tension, allowing liquids to spread more easily across surfaces. | Textiles, Agriculture |

In polymer chemistry, triethanolamine and its derivatives are crucial for both stabilization and cross-linking. shreechem.in The presence of the TEA moiety in this compound allows it to be integrated into polymer backbones or used as a modifying agent.

During polymer synthesis, it can act as a cross-linking agent, particularly in polyurethane and epoxy resin systems. gvchem.comshreechem.in The hydroxyl groups can react with isocyanates to form urethane linkages, creating a three-dimensional network that enhances the mechanical strength, durability, and chemical resistance of the polymer. shreechem.in By adjusting the concentration of the TEA-based cross-linker, manufacturers can control the final properties of the material, from rigid foams to flexible coatings. shreechem.in

Furthermore, its ability to neutralize acidic impurities makes it an effective stabilizer, preventing polymer degradation during high-temperature processing. shreechem.in

Functional Additive in Materials Science and Engineering

This compound is also employed as a functional additive, where it is incorporated into materials to impart specific properties and enhance performance without being a primary structural component.

Triethanolamine is widely used in the cement industry as a grinding aid and a cement additive. wikipedia.orgnih.gov It prevents the agglomeration of fine particles during the grinding of cement clinker, leading to a more efficient process. wikipedia.org

When added to cement paste, its effect on the hydration process and setting time is complex and highly dependent on the dosage. At low concentrations, TEA typically acts as a setting accelerator, while at higher dosages, it can retard the initial set. This dual functionality allows for precise control over the workability and hardening of concrete. The accelerating effect is often attributed to its influence on the hydration of tricalcium aluminate (C3A), while its retarding effect is linked to its interaction with tricalcium silicate (C3S).

The table below illustrates the dosage-dependent effects of Triethanolamine on cement setting times based on research findings.

| Dosage Level | Effect on Initial Setting Time | Primary Interaction |

| Low (e.g., <0.1%) | Acceleration | Accelerates C3A hydration and ettringite formation. |

| Medium | Retardation | Retards C3S hydration. |

| High (e.g., >0.5%) | Strong Acceleration | Promotes rapid ettringite formation. |

In coatings and adhesives, triethanolamine and its salts serve multiple functions as interfacial agents. They act as powerful emulsifiers and dispersants, ensuring that pigments and other components are uniformly distributed throughout the formulation. dcfinechemicals.combdmaee.net This prevents clumping and results in a smooth, consistent application. bdmaee.net

As a pH adjuster, it helps maintain the stability of latex-based formulations and can enhance the efficacy of preservatives. thirdcoastchemicals.comdcfinechemicals.com Its amphiphilic nature, possessing both water-loving (hydrophilic) and oil-loving (lipophilic) characteristics, allows it to function as a wetting agent, improving the coating's ability to spread over and adhere to a substrate. bdmaee.net In some systems, it also contributes to cross-linking, improving the durability and mechanical properties of the cured film or adhesive bond. shreechem.in Furthermore, TEA is a key component in certain corrosion inhibitor packages for protective coatings on metal substrates. thirdcoastchemicals.comgvchem.com

The functional groups of triethanolamine make it an effective agent for the surface modification of nanomaterials. A notable example is its use in modifying nano-hydroxyapatite (HAp), a bioceramic widely used for bone tissue engineering.

Researchers have successfully grafted TEA onto the surface of HAp nanoparticles. This surface modification can significantly alter the material's morphology, transforming it into nano-sheets or other desired shapes. The grafting process typically involves a strong interaction between the TEA molecules and the surface groups of the hydroxyapatite. Characterization studies have shown that while the morphology is changed, the fundamental crystal structure and stoichiometry of the HAp can remain intact. This modification can improve the agglomeration tendency of the nanoparticles and create a surface that acts as a better interface for bonding with polymer matrices in composite scaffolds.

Design and Application of Novel Ionic Liquid Systems based on Triethanolammonium Glycolate (B3277807)

Triethanolammonium glycolate, also known as this compound, is a protic ionic liquid (PIL) formed through the neutralization reaction between the tertiary amine, triethanolamine, and glycolic acid. This compound is part of a broader class of hydroxyl-functionalized or alkanolamine-based ionic liquids, which have garnered significant interest due to their unique physicochemical properties. These properties, including high thermal stability, low vapor pressure, and tunable conductivity, are derived from the molecular structure of their constituent ions. The triethanolammonium cation provides a basic tertiary amine site and three hydroxyl groups capable of extensive hydrogen bonding, while the glycolate anion contributes an additional hydroxyl group and a carboxylate function. This combination of functional groups suggests significant potential for applications requiring specific solvation capabilities, chemical reactivity, and electrochemical stability. While comprehensive research specifically targeting triethanolammonium glycolate is still emerging, its properties and potential applications can be understood by examining closely related triethanolamine-based ionic liquid systems.

Solvation Properties for Biomass Processing and Gas Capture

The unique solvation capabilities of triethanolammonium glycolate are rooted in its extensive hydrogen-bonding network and the presence of both acidic and basic sites. These features make it a promising candidate for specialized dissolution and absorption processes.

Biomass Processing

The dissolution of lignocellulosic biomass, a critical step in producing biofuels and value-added chemicals, remains a significant challenge due to the recalcitrant, crystalline structure of cellulose held together by a strong hydrogen-bond network. Ionic liquids have emerged as effective solvents capable of disrupting this network. The mechanism of dissolution relies on the ability of the ionic liquid's anion to act as a hydrogen-bond acceptor, forming new hydrogen bonds with the hydroxyl groups of cellulose, thereby breaking the inter- and intra-chain bonds that give cellulose its structure.

For triethanolammonium glycolate, both the glycolate anion and the hydroxyl groups on the triethanolammonium cation can participate in hydrogen bonding, suggesting a strong potential for biomass dissolution. The basicity of the carboxylate anion is particularly effective for interacting with cellulose. While specific solubility data for triethanolammonium glycolate is not extensively documented, studies on other ionic liquids demonstrate the principle. For example, ionic liquids with carboxylate anions are known to be highly effective in dissolving biomass. The process efficiency is also dependent on factors like temperature and time; higher temperatures can significantly accelerate the dissolution of biomass components like lignin.

Table 1: Examples of Biomass Solubility in Different Ionic Liquid Systems This table presents data for commonly studied ionic liquids to illustrate the general capacity of these systems for biomass dissolution, providing a benchmark for the expected performance of novel ionic liquids like Triethanolammonium Glycolate.

| Ionic Liquid | Biomass Source | Temperature (°C) | Time (h) | Solubility (wt%) |

|---|---|---|---|---|

| [C₂mim][OAc] | Bagasse | 110 | 16 | ~10% |

| [C₂mim][OAc] | Pine Wood | 110 | 16 | ~5% |

| [C₄mim]Cl | Microcrystalline Cellulose | 100 | >12 | 10-25% |

| [Aliquat][Cl] | Sugarcane Bagasse | 120 | 2 | ~15% |

Gas Capture

Ionic liquids containing amine functionalities are actively researched for the capture of acidic gases like carbon dioxide (CO₂) and sulfur dioxide (SO₂). The tertiary amine group in the triethanolammonium cation of triethanolammonium glycolate provides a reactive site for the chemical absorption of CO₂. Unlike physical absorption, this chemisorption process involves the formation of a weak chemical bond, which can offer higher absorption capacity and selectivity.

Studies on aqueous solutions of triethanolamine (TEA) have demonstrated its effectiveness in CO₂ capture. Research on a closely related ionic liquid, triethanolamine acetate (B1210297), has shown its potential for SO₂ capture, where the nitrogen atom on the TEA cation reacts with SO₂ to form an N–S bond. This mechanism is expected to be similar for CO₂ absorption by triethanolammonium glycolate. The process can be reversible, allowing for the regeneration of the ionic liquid and the release of the captured gas at elevated temperatures.

Table 2: CO₂ Loading Capacity for Amine-Based Solvents This table shows the CO₂ capture performance of the parent amine (Triethanolamine) and a related solvent to provide context for the potential capacity of Triethanolammonium Glycolate.

| Absorbent | Type | Max CO₂ Loading (mol CO₂ / mol absorbent) | Reference |

|---|---|---|---|

| Triethanolamine (TEA) | Tertiary Amine | 0.957 | |

| Monoethanolamine (MEA) | Primary Amine | ~0.5 | |

| 5 wt% AMP Solution | Hindered Amine | 0.895 |

Advanced Applications in Catalysis and Electrochemistry

The functional groups within triethanolammonium glycolate also endow it with potential roles in catalysis and as a medium for electrochemical processes.

Advanced Applications in Catalysis

The presence of a basic tertiary amine in the cation and hydroxyl groups makes triethanolammonium glycolate a potential basic catalyst. Task-specific ionic liquids are often designed with catalytic functionalities built into their structure. The amine group can catalyze a variety of organic reactions, such as Knoevenagel condensations, Michael additions, and esterifications, often with the benefit of acting as both the catalyst and the solvent, simplifying product separation and catalyst recycling. While specific catalytic applications of triethanolammonium glycolate have not been detailed, the principle is well-established for other amine-functionalized ionic liquids.

Advanced Applications in Electrochemistry

Protic ionic liquids are of particular interest in electrochemistry for applications such as electrolytes in batteries, fuel cells, and electrochemical sensors due to their ionic conductivity and electrochemical stability. The electrochemical window (ECW) is a key parameter, defining the voltage range within which the ionic liquid is stable and does not undergo oxidation or reduction. A wider ECW is crucial for applications in high-voltage devices.

Table 3: Electrochemical Properties of Selected Triethanolammonium-Based Protic Ionic Liquids Data for related Triethanolammonium salts are presented to illustrate the typical electrochemical performance of this cation class. The properties of Triethanolammonium Glycolate would be influenced by the specific nature of the glycolate anion.

| Ionic Liquid Cation | Ionic Liquid Anion | Temperature (°C) | Ionic Conductivity (mS/cm) | Electrochemical Window (V) |

|---|---|---|---|---|

| Triethanolammonium | Mesylate | 25 | 0.41 | 2.94 |

| Triethanolammonium | Triflate | 25 | 1.15 | 3.80 |

| Triethanolammonium | p-Toluenesulfonate | 25 | 0.18 | 3.01 |

Data sourced from studies on triethanolammonium-sulfonate salts.

Future Research Directions and Emerging Trends

Development of Hyphenated Analytical Techniques for In-situ Monitoring

The transient nature of chemical reactions involving Triethanolamine (B1662121) hydroxyacetate necessitates analytical methods that can monitor processes in real-time without disturbing the system. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are at the forefront of this research. mt.com

Future work will likely focus on developing and refining methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the in-situ monitoring of reactions. shimadzu.comrsc.orgresearchgate.netnih.gov These techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation, providing invaluable data for kinetic and mechanistic studies. mt.comrsc.org For instance, an automated HPLC-MS system could be employed to withdraw, dilute, and analyze samples from a reaction vessel at minute-long intervals, offering a detailed profile of the reaction progress. shimadzu.comrsc.org Given the polarity of Triethanolamine hydroxyacetate and its potential degradation products, LC-based methods are particularly promising.

Furthermore, spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy, when coupled with fiber-optic probes, can be directly immersed in the reaction mixture. mt.comrsc.org This approach provides real-time structural information, helping to identify fleeting intermediate species that are crucial for understanding the reaction mechanism but are often missed by offline analysis. rsc.org The development of these online monitoring tools is critical for optimizing reaction conditions, maximizing yield, and minimizing byproduct formation in industrial processes involving this compound.

Comprehensive Elucidation of Complex Reaction Networks Involving this compound

The reaction pathways of alkanolamines can be intricate, involving both thermal and oxidative degradation. hw.ac.ukcore.ac.uk For this compound, the reaction network is expected to be particularly complex due to the multiple reactive sites on both the triethanolamine and hydroxyacetate moieties. Future research must focus on comprehensively mapping these networks to predict product distribution and control reaction outcomes.

Degradation of the triethanolamine component can occur through radical-based oxidation, leading to the formation of various smaller amines, aldehydes, and carboxylic acids. acs.orgresearchgate.net The presence of oxygen and metal ions can catalyze these degradation processes, adding further complexity. hw.ac.ukresearchgate.net Simultaneously, the hydroxyacetate component can participate in esterification, oxidation, and other transformations.

Advanced analytical techniques, as discussed in the previous section, will be indispensable for this work. Techniques like GC-MS are essential for identifying and quantifying the volatile degradation products formed. hw.ac.uk By systematically studying the influence of temperature, pH, oxygen concentration, and catalysts, researchers can construct detailed mechanistic models. researchgate.net Understanding these networks is crucial for applications where stability and purity are paramount, such as in corrosion inhibition formulations or as a component in biodegradable polymers.